molecular formula C9H9NO2 B1422849 3-(5-Methylpyridin-3-yl)prop-2-enoic acid CAS No. 944998-00-9

3-(5-Methylpyridin-3-yl)prop-2-enoic acid

Cat. No.: B1422849
CAS No.: 944998-00-9
M. Wt: 163.17 g/mol
InChI Key: SUGXXVWXQDDZFV-UHFFFAOYSA-N
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Description

3-(5-Methylpyridin-3-yl)prop-2-enoic acid is an organic compound with the molecular formula C9H9NO2 and a molecular weight of 163.17 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound, and features a propenoic acid moiety attached to a methyl-substituted pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methylpyridin-3-yl)prop-2-enoic acid typically involves the reaction of 5-methyl-3-pyridinecarboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

    Solvent: Ethanol or water

    Base: Sodium hydroxide or potassium carbonate

    Temperature: Reflux conditions (around 80-100°C)

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methylpyridin-3-yl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the propenoic acid moiety to a propanoic acid group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)

Major Products

    Oxidation Products: 3-(5-Methylpyridin-3-yl)propanoic acid, 3-(5-Methylpyridin-3-yl)propan-2-one

    Reduction Products: 3-(5-Methylpyridin-3-yl)propanoic acid

    Substitution Products: Various substituted pyridine derivatives

Scientific Research Applications

3-(5-Methylpyridin-3-yl)prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development due to its structural similarity to biologically active molecules.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Methylpyridin-3-yl)prop-2-enoic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its pyridine ring and propenoic acid moiety. These interactions can modulate biological pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Methylpyridin-2-yl)prop-2-enoic acid
  • 3-(6-Methylpyridin-3-yl)prop-2-enoic acid
  • 3-(5-Methylpyridin-4-yl)prop-2-enoic acid

Uniqueness

3-(5-Methylpyridin-3-yl)prop-2-enoic acid is unique due to the specific position of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets compared to its similar compounds.

Properties

IUPAC Name

3-(5-methylpyridin-3-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-7-4-8(6-10-5-7)2-3-9(11)12/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGXXVWXQDDZFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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